molecular formula C11H15NO2S B2428979 N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide CAS No. 1219914-37-0

N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide

Cat. No.: B2428979
CAS No.: 1219914-37-0
M. Wt: 225.31
InChI Key: PGMBBOOOJUJEAH-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide is a compound that features a thiophene ring substituted with a carboxamide group and a hydroxycyclopentylmethyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and biological activities.

Biochemical Analysis

Biochemical Properties

It is known that thiophene derivatives, to which this compound belongs, have a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Cellular Effects

The effects of N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide on various types of cells and cellular processes are not yet fully known. It is known that thiophene derivatives can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings are not yet fully known. It is known that thiophene derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. It is known that thiophene derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. It is known that thiophene derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. It is known that thiophene derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not yet fully known. It is known that thiophene derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide is unique due to the presence of the hydroxycyclopentylmethyl group, which can enhance its solubility and biological activity compared to other thiophene derivatives. This structural feature may provide advantages in terms of drug delivery and efficacy.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-10(9-3-6-15-7-9)12-8-11(14)4-1-2-5-11/h3,6-7,14H,1-2,4-5,8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMBBOOOJUJEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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